molecular formula C7H14ClNO2 B1291760 trans-4-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 27960-59-4

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B1291760
CAS No.: 27960-59-4
M. Wt: 179.64 g/mol
InChI Key: HXZSYUOXTKQNNY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is primarily an antifibrinolytic agent . It is known to inhibit plasmin-induced fibrinolysis , a process that prevents blood clots from growing and becoming problematic . This compound is also used as a lysine analogue to characterize binding sites in plasminogen .

Mode of Action

The compound interacts with its targets by inhibiting the process of fibrinolysis. Fibrinolysis is the natural process in the body that prevents blood clots from growing too large. By inhibiting this process, this compound helps to promote clotting and prevent excessive bleeding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting plasmin-induced fibrinolysis, this compound can help to stabilize blood clots and prevent excessive bleeding .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may be well-absorbed in the body

Result of Action

The primary result of the action of this compound is the inhibition of fibrinolysis. This leads to the stabilization of blood clots and can help to prevent excessive bleeding in various hemorrhagic diseases and during operations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from oxidizing agents These conditions help to maintain the stability and efficacy of the compound

Biochemical Analysis

Biochemical Properties

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions. It is known to interact with several enzymes and proteins, including plasminogen, where it acts as a lysine analogue to characterize binding sites . This interaction is essential in inhibiting plasmin-induced fibrinolysis, making it valuable in the study of hemorrhagic diseases and abnormal bleeding during operations . The compound’s ability to inhibit specific enzymes highlights its importance in biochemical research.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by inhibiting plasmin-induced fibrinolysis, which can alter gene expression and cellular metabolism . This compound’s impact on cell function is significant, as it can modulate the activity of enzymes involved in critical cellular processes, thereby affecting overall cell health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By acting as a lysine analogue, it binds to plasminogen, inhibiting its activity and preventing fibrinolysis . This inhibition is crucial in controlling bleeding and managing hemorrhagic conditions. Additionally, the compound’s ability to modulate enzyme activity can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under cool, dry conditions and should be stored away from oxidizing agents . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on plasmin-induced fibrinolysis, although its activity may decrease with prolonged exposure to certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits plasmin-induced fibrinolysis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining safe and effective dosage levels in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fibrinolysis inhibition. It interacts with enzymes such as plasminogen, modulating its activity and preventing the breakdown of fibrin clots . This interaction is vital in maintaining hemostasis and preventing excessive bleeding. The compound’s role in these metabolic pathways underscores its importance in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its inhibitory effects on plasmin-induced fibrinolysis. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can effectively inhibit plasminogen activity. The precise localization of the compound is crucial for its function and effectiveness in biochemical reactions.

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

trans-4-Aminocyclohexanecarboxylic acid hydrochloride has several applications in scientific research, including:

Comparison with Similar Compounds

  • cis-4-Aminocyclohexanecarboxylic acid hydrochloride
  • trans-4-Aminocyclohexylacetic acid
  • cis-4-Aminocyclohexylacetic acid

Comparison:

Conclusion

trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique chemical properties and reactivity make it a valuable tool in various fields of study.

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSYUOXTKQNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640993
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27960-59-4
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminocyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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